This compound can be synthesized through specific chemical reactions involving starting materials that include methanesulfonyl chloride and 3-methyl-aniline. The synthesis process typically involves nucleophilic substitution reactions where the amine group displaces the leaving group in the sulfonyl compound.
(4-Methanesulfonyl-3-methylphenyl)methanamine is classified as:
The synthesis of (4-Methanesulfonyl-3-methylphenyl)methanamine can be achieved through several methods:
The reaction conditions typically require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference. The process is usually performed in a solvent such as dichloromethane or tetrahydrofuran at controlled temperatures to optimize yield and purity.
(4-Methanesulfonyl-3-methylphenyl)methanamine can participate in various chemical reactions, including:
Reaction conditions such as temperature, solvent choice, and concentration play crucial roles in determining the reaction pathways and yields. For example, higher temperatures may favor elimination reactions over substitution.
The mechanism of action for (4-Methanesulfonyl-3-methylphenyl)methanamine primarily revolves around its role as a nucleophile in organic reactions. The amino group can donate its lone pair of electrons to electrophiles, facilitating various transformations.
Kinetic studies may reveal that the reactivity of this compound is influenced by steric hindrance from the methyl groups and electronic effects from the sulfonamide group, affecting both nucleophilicity and electrophilicity in reactions.
(4-Methanesulfonyl-3-methylphenyl)methanamine has potential applications in:
This compound exemplifies the versatility of substituted anilines in synthetic organic chemistry, providing pathways for further exploration in medicinal chemistry and material science.
This compound belongs to the broader class of benzenemethanamine derivatives, defined systematically by IUPAC as (4-Methanesulfonyl-3-methylphenyl)methanamine (CAS Registry Number: 694481-22-6). Its molecular formula is C₉H₁₃NO₂S, corresponding to a molecular weight of 199.27 g/mol [1] [9]. The hydrochloride salt form is documented under PubChem CID 155820028 and Enamine catalog number ENAH9453DDC3, with the systematic name (3-methyl-4-(methylsulfonyl)phenyl)methanamine hydrochloride [3] [9].
CC1=CC(CN)=CC=C1S(C)(=O)=O
This encodes the ortho-methyl group (CC1
), the para-methanesulfonyl (S(C)(=O)=O
), and the aminomethyl substituent (CN
) on the benzene ring. The trans configuration relative to the methylsulfonyl group is implied [1].XFGZTRLOUKGEBC-UHFFFAOYSA-N
This unique identifier facilitates unambiguous database searching and computational studies [1].Table 1: Molecular Identifiers and Properties of (4-Methanesulfonyl-3-methylphenyl)methanamine
Property | Value | Source/Reference |
---|---|---|
Systematic IUPAC Name | (4-Methanesulfonyl-3-methylphenyl)methanamine | AiFChem [1] |
CAS Registry Number | 694481-22-6 | AiFChem [1] |
Molecular Formula | C₉H₁₃NO₂S | AiFChem, PubChem [1] [3] |
Molecular Weight | 199.27 g/mol | AiFChem [1] |
Canonical SMILES | CC1=CC(CN)=CC=C1S(C)(=O)=O | AiFChem [1] |
InChI Key | XFGZTRLOUKGEBC-UHFFFAOYSA-N | AiFChem [1] |
Hydrochloride Salt CAS | See PubChem CID 155820028 | PubChem [3] |
Hydrochloride Form | (3-methyl-4-(methylsulfonyl)phenyl)methanamine hydrochloride | Sigma/Enamine [9] |
Purity (HCl salt) | 95% | Enamine [9] |
The methanesulfonyl (-SO₂CH₃) group is a cornerstone of molecular recognition, particularly in the design of selective cyclooxygenase-2 (COX-2) inhibitors ("coxibs" and related scaffolds). Its significance stems from structural differences between COX isoenzymes: COX-2 possesses a larger secondary pocket (≈20% volume increase) compared to COX-1, primarily due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2. This substitution creates a hydrophilic side pocket accessible in COX-2 [2] [8]. The methanesulfonyl group exploits this difference by inserting deeply into this pocket, forming critical hydrogen bonds with key residues:
Compared to sulfonamide (-SO₂NH₂) pharmacophores commonly found in coxibs (e.g., Celecoxib), the methanesulfonyl group offers distinct electronic and steric properties. While both are strong hydrogen-bond acceptors, the methyl group in -SO₂CH₃ reduces overall polarity slightly and introduces steric bulk that can fine-tune orientation within the binding pocket, potentially enhancing selectivity or modulating off-target effects [5] [8].
The ortho-methyl substituent (-CH₃) on the aromatic ring plays a multifaceted role:
Table 2: Role of Key Substituents in COX-2 Selectivity and Molecular Design
Structural Feature | Role in COX-2 Selectivity | Broader Impact on Molecule Design |
---|---|---|
Methanesulfonyl (-SO₂CH₃) | Inserts into COX-2 secondary pocket; H-bonds with Arg513, His90; Key selectivity determinant over COX-1 (Ile523 blocks pocket) | Provides strong H-bond acceptor; Moderate polarity; Common pharmacophore in coxibs and beyond |
Sulfonamide (-SO₂NH₂) | Classical coxib pharmacophore; H-bonds with Arg513, His90, Gln192 in COX-2 pocket | Stronger H-bond donor/acceptor than -SO₂CH₃; Higher polarity |
Ortho-Methyl (-CH₃) | Indirect role: Optimizes pharmacophore presentation via conformational control; May shield adjacent positions | Enhances metabolic stability (blocks oxidation); Modestly increases lipophilicity; Introduces steric constraint |
The structural motif embodied by (4-Methanesulfonyl-3-methylphenyl)methanamine emerged significantly through two primary research avenues:
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole
derivatives, where structural modifications at other positions (e.g., Mannich bases) were explored for potency and selectivity optimization [5].N-phenylimidazo[1,2-a]pyridin-3-amine
derivatives, where the methanesulfonylphenyl group is directly attached to the imidazopyridine core. Compound 5n
(8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) from this class exhibited exceptional potency (COX-2 IC₅₀ = 0.07 µM) and selectivity (SI > 500) [8].The ortho-methyl substituent in these advanced inhibitors likely contributes to optimal spatial positioning of the methanesulfonyl group within the COX-2 pocket and modulates the molecule's pharmacokinetic profile [5] [8] [9].Table 3: Key Therapeutic Areas and Example Scaffolds Utilizing the Core Motif as Intermediate
Therapeutic Area | Target Class | Scaffold Type | Role of (4-Methanesulfonyl-3-methylphenyl)methanamine | Exemplary Potency/Selectivity (If Provided) |
---|---|---|---|---|
Inflammation/Pain | COX-2 | Imidazo[2,1-b]thiazoles | Precursor for core scaffold synthesis (e.g., coupling via amine or aryl halide) | Varies by substitution [5] |
Inflammation/Pain | COX-2 | Imidazo[1,2-a]pyridin-3-amines | Direct attachment of methanesulfonylphenyl group to central core | IC₅₀ = 0.07 µM; SI > 500 [8] |
Inflammation/Pain/Cancer | COX-2 | Chalcones / Diphenylethenes | Potential synthon for chalcone B-ring incorporation | Varies by structure [7] |
Infectious Disease | M. tuberculosis | Quinoxalines | Potential building block for quinoxaline core or side-chain functionalization | Under investigation [4] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1